Nonafluoro-1-butanesulfonyl chloride

Physical Organic Chemistry Reaction Kinetics Leaving Group Ability

Nonafluoro-1-butanesulfonyl chloride (CAS 2991-84-6, C₄ClF₉O₂S, MW 318.55) is a highly reactive perfluoroalkyl sulfonyl chloride reagent, often referred to as perfluorobutanesulfonyl chloride or abbreviated as NfSO₂Cl. Its primary function is the introduction of the nonafluorobutanesulfonyl (nonaflate, Nf) group into nucleophilic substrates, enabling the synthesis of nonaflate esters, sulfonamides, and other specialized fluorochemicals.

Molecular Formula C4ClF9O2S
Molecular Weight 318.55 g/mol
CAS No. 2991-84-6
Cat. No. B1581034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonafluoro-1-butanesulfonyl chloride
CAS2991-84-6
Molecular FormulaC4ClF9O2S
Molecular Weight318.55 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12
InChIKeyIRFCLLARAUQTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonafluoro-1-butanesulfonyl chloride (CAS 2991-84-6): A Perfluorinated Sulfonyl Chloride for Advanced Synthesis


Nonafluoro-1-butanesulfonyl chloride (CAS 2991-84-6, C₄ClF₉O₂S, MW 318.55) is a highly reactive perfluoroalkyl sulfonyl chloride reagent, often referred to as perfluorobutanesulfonyl chloride or abbreviated as NfSO₂Cl . Its primary function is the introduction of the nonafluorobutanesulfonyl (nonaflate, Nf) group into nucleophilic substrates, enabling the synthesis of nonaflate esters, sulfonamides, and other specialized fluorochemicals . The compound is characterized by its strong electron-withdrawing perfluorobutyl chain and a moisture-sensitive sulfonyl chloride functional group, which dictates its handling and storage requirements .

Why Substituting Nonafluoro-1-butanesulfonyl chloride (CAS 2991-84-6) with a Generic Sulfonyl Chloride is Chemically Unjustifiable


Substituting nonafluoro-1-butanesulfonyl chloride with other sulfonyl chlorides, such as trifluoromethanesulfonyl chloride (triflyl chloride) or methanesulfonyl chloride, is not a straightforward replacement due to fundamental differences in the electronic and steric properties of the resulting sulfonate leaving groups [1]. The extended perfluorinated chain creates a uniquely powerful electron-withdrawing environment that dramatically enhances the reactivity of the nonaflate (NfO⁻) leaving group compared to its shorter-chain analogs like triflate (TfO⁻) [2]. This directly impacts reaction kinetics, as demonstrated by a 1.5 to 2-fold increase in solvolysis rates for vinyl nonaflates over their triflate counterparts [3]. Furthermore, the increased steric bulk of the nonaflate group can alter reaction selectivity and the physical properties of intermediates, which is a critical consideration for optimizing complex, multi-step synthetic sequences where triflates or mesylates may lead to different outcomes or lower yields [2].

Quantitative Evidence Guide for Nonafluoro-1-butanesulfonyl chloride (CAS 2991-84-6): Where Data Shows Differentiated Performance


Enhanced Reactivity: 1.5-2x Faster Solvolysis Kinetics Compared to Triflate Analogs

The leaving group ability of the nonaflate anion (NfO⁻), derived from nonafluoro-1-butanesulfonyl chloride, is superior to that of the triflate anion (TfO⁻) in solvolysis reactions. This is demonstrated by the significantly faster solvolysis rates of cyclic vinyl nonaflates compared to their corresponding triflate counterparts [1].

Physical Organic Chemistry Reaction Kinetics Leaving Group Ability

Demonstrated Utility in Carbonic Anhydrase Inhibitor Synthesis for Prolonged IOP Reduction

In a comparative study of perfluoroalkyl sulfonyl chlorides, nonafluoro-1-butanesulfonyl chloride (n-C4F9SO2Cl) was successfully used to synthesize a series of aromatic/heterocyclic sulfonamides. The study showed that the inhibitory activity of the resulting carbonic anhydrase inhibitors increased with the chain length of the sulfonylating agent, demonstrating the specific value of the C4 nonaflate group in achieving a desired pharmacological profile [1].

Medicinal Chemistry Ophthalmology Carbonic Anhydrase Inhibition

Superior Purity Profile: Absence of Branched Isomers Compared to PFOS-Derived Reagents

Commercial samples of perfluorobutanesulfonyl (PFBS) derivatives, which are based on the same perfluorobutyl chain as nonafluoro-1-butanesulfonyl chloride, have been shown by 19F-NMR spectroscopy to contain no detectable levels of branched-chain impurities. This is in stark contrast to the more widely used perfluorooctanesulfonyl (PFOS) derivatives, which contain significant levels of branched and other isomeric impurities due to their manufacturing process [1].

Analytical Chemistry Environmental Science 19F-NMR Spectroscopy

Documented Cost-Effectiveness as a Nonaflate Precursor in Transition Metal Catalysis

A comprehensive review of perfluoroalkanesulfonates in transition metal-catalyzed reactions highlights nonafluorobutanesulfonates (nonaflates) as a 'cost effective' alternative to the more commonly used triflates [1]. The review explicitly states that 'many advantages over the commonly used triflates have been discovered,' establishing a clear value proposition for the nonaflate group in terms of both performance and economic efficiency for large-scale applications [1].

Organometallic Chemistry Cross-Coupling Green Chemistry

Definitive Application Scenarios for Nonafluoro-1-butanesulfonyl chloride (CAS 2991-84-6) Based on Quantitative Evidence


Synthesis of High-Performance Nonaflate Leaving Groups for Advanced Cross-Coupling and Solvolysis

This is the primary and best-validated application for this compound. Nonafluoro-1-butanesulfonyl chloride is used to install the nonaflate (NfO⁻) group onto alcohols, enolates, and amines, creating substrates for transition metal-catalyzed reactions (e.g., Suzuki, Heck, Stille couplings) [1]. The quantitative evidence that the resulting nonaflates undergo solvolysis 1.5-2x faster than the corresponding triflates makes them the preferred intermediates when maximizing reaction rate is critical [2]. The documented cost-effectiveness compared to triflates further solidifies its value in process chemistry and large-scale academic synthesis [1].

Synthesis of Perfluoroalkyl-Substituted Sulfonamide Pharmaceuticals

Nonafluoro-1-butanesulfonyl chloride is a key reagent for introducing a C4F9SO2- group onto amine-containing pharmacophores [3]. The resulting sulfonamides have demonstrated potent biological activity, most notably as carbonic anhydrase inhibitors for treating glaucoma [3]. The evidence shows that the chain length of the perfluoroalkyl group directly influences inhibitory potency, with the C4 chain providing a specific and valuable balance of activity and physicochemical properties, making this reagent essential for medicinal chemists exploring this chemical space [3].

Development of Advanced Electrolyte Additives for Lithium Metal Batteries

The nonafluoro-1-butanesulfonate (NFSA) anion, which can be derived from the sulfonyl chloride, is a demonstrated amphiphilic additive for lithium metal battery electrolytes [4]. Research shows that NFSA induces an anion-enriched interface on the lithium metal anode, which is crucial for suppressing dendrite formation and improving cycle life and stability [4]. This specific application leverages the unique surfactant-like properties of the C4F9 chain, a function that is not shared by shorter-chain perfluoroalkyl sulfonates.

Synthesis of Isomerically Pure Perfluorobutyl Derivatives for Analytical and Environmental Standards

Given the 19F-NMR evidence that perfluorobutyl (C4) derivatives are devoid of branched isomers, nonafluoro-1-butanesulfonyl chloride is an ideal starting material for the synthesis of analytical standards and research materials requiring high isomeric purity [5]. In contrast, the more common C8 (PFOS) counterparts contain a complex mixture of isomers, which complicates analytical studies and confounds accurate toxicological assessments [5]. This application is critical for researchers in environmental chemistry and toxicology who require well-defined, single-component reference materials.

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